molecular formula C17H15Cl3N2O4 B11562850 N'-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide

N'-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide

Cat. No.: B11562850
M. Wt: 417.7 g/mol
InChI Key: LOJKEHNBZSQZMX-ODCIPOBUSA-N
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Description

N’-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide typically involves the condensation of 3-chloro-5-ethoxy-4-hydroxybenzaldehyde with 2-(2,4-dichlorophenoxy)acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chloro and ethoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydrazine derivatives.

Scientific Research Applications

N’-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals or studying enzyme interactions.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism by which N’-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide
  • N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide

Uniqueness

N’-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C17H15Cl3N2O4

Molecular Weight

417.7 g/mol

IUPAC Name

N-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylideneamino]-2-(2,4-dichlorophenoxy)acetamide

InChI

InChI=1S/C17H15Cl3N2O4/c1-2-25-15-6-10(5-13(20)17(15)24)8-21-22-16(23)9-26-14-4-3-11(18)7-12(14)19/h3-8,24H,2,9H2,1H3,(H,22,23)/b21-8+

InChI Key

LOJKEHNBZSQZMX-ODCIPOBUSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl)Cl)O

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)Cl)O

Origin of Product

United States

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